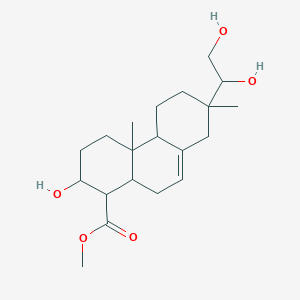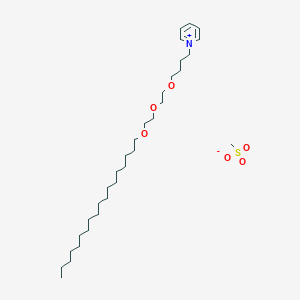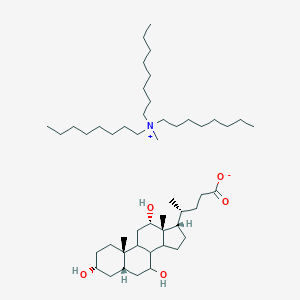
Trioctylmethylammonium cholate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trioctylmethylammonium cholate (TOMA-cholate) is a cationic surfactant that has been extensively studied in the field of nanotechnology and drug delivery systems. It is a derivative of cholic acid, which is a natural bile acid found in mammals. TOMA-cholate has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing.
作用机制
Trioctylmethylammonium cholate acts as a surfactant and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs or nucleic acids, protecting them from degradation and increasing their solubility. This compound can also interact with cell membranes, facilitating the uptake of drugs or nucleic acids into cells.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic at low concentrations. However, at high concentrations, it can disrupt cell membranes and cause cytotoxicity. This compound can also interact with proteins and enzymes, affecting their activity and stability.
实验室实验的优点和局限性
Trioctylmethylammonium cholate has several advantages for lab experiments, including its ability to enhance the solubility and bioavailability of drugs and nucleic acids, its biocompatibility, and its ease of synthesis. However, this compound can be cytotoxic at high concentrations and can interact with proteins and enzymes, affecting their activity and stability.
未来方向
There are several future directions for Trioctylmethylammonium cholate research. One area of interest is the development of this compound-based drug delivery systems for cancer therapy. Another area of interest is the use of this compound as a biosensor for the detection of various analytes. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to new applications in nanotechnology and biomedicine.
In conclusion, this compound is a cationic surfactant that has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to new breakthroughs in the field of nanotechnology and biomedicine.
合成方法
Trioctylmethylammonium cholate can be synthesized through a two-step process. The first step involves the synthesis of trioctylmethylammonium bromide (TOMA-Br) by reacting octyl bromide with N,N,N-trimethylamine. The second step involves the reaction of TOMA-Br with cholic acid in the presence of a base, such as sodium hydroxide, to form this compound. The synthesis process is relatively simple and can be easily scaled up for industrial applications.
科学研究应用
Trioctylmethylammonium cholate has been extensively studied for its applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. This compound can also be used to deliver nucleic acids, such as DNA and siRNA, for gene therapy applications. Additionally, this compound has been used as a biosensor for the detection of various analytes, such as glucose and cholesterol.
属性
CAS 编号 |
124536-24-9 |
|---|---|
分子式 |
C49H93NO5 |
分子量 |
776.3 g/mol |
IUPAC 名称 |
methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |
InChI 键 |
BTSSEYZKDFVGFN-QSPPONFGSA-M |
手性 SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
规范 SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同义词 |
MeA cholate trioctylmethylammonium cholate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



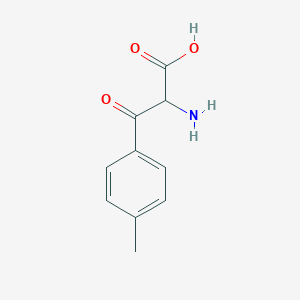

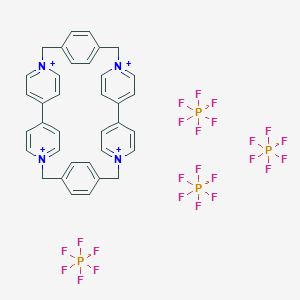
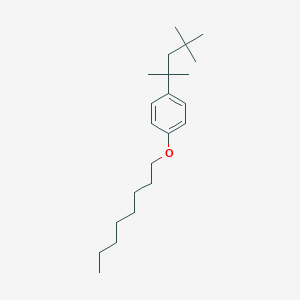
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


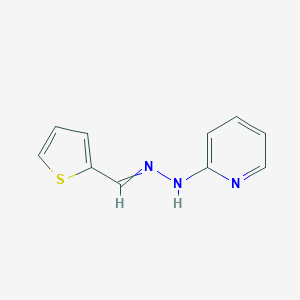
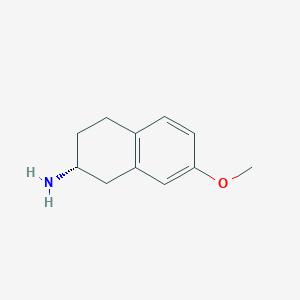
![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
